molecular formula C14H18N2O2 B1306299 3-(2-Isopropyl-benzoimidazol-1-yl)-2-methyl-propionic acid CAS No. 435342-08-8

3-(2-Isopropyl-benzoimidazol-1-yl)-2-methyl-propionic acid

Cat. No. B1306299
M. Wt: 246.3 g/mol
InChI Key: QUXGGGMURXCUCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first paper discusses the synthesis of 3-benzoyl-2-isopropyl-4-alkyloxazolidin-5-ones, which are derived from isobutyraldehyde and α-amino acids. These compounds are efficient and economical sources for the production of enantiopure α,α-dialkylated α-amino acids. The synthesis involves a fragmentation-recombination process of the anions of these oxazolidin-5-ones to generate condensation products, which can then be converted to α,β-dialkylated α,β-diaminopropionic acids through acidic methanolysis .

Molecular Structure Analysis

The second paper provides information on the molecular structure of a related compound, sodium 2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole (E3810). The absolute configurations of the optical isomers of this proton pump inhibitor were determined using X-ray crystallographic analysis . This technique could potentially be applied to determine the molecular structure of 3-(2-Isopropyl-benzoimidazol-1-yl)-2-methyl-propionic acid as well.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 3-(2-Isopropyl-benzoimidazol-1-yl)-2-methyl-propionic acid. However, the synthesis process described in the first paper involves chemical reactions that could be relevant, such as the fragmentation-recombination process and acidic methanolysis, which are used to manipulate oxazolidin-5-ones into desired products .

Physical and Chemical Properties Analysis

Neither paper directly addresses the physical and chemical properties of 3-(2-Isopropyl-benzoimidazol-1-yl)-2-methyl-propionic acid. However, the properties of related compounds, such as solubility, melting points, and optical activity, can be inferred from the synthesis and structural analysis methods described. For instance, the separation of optical isomers by HPLC suggests that the related compounds have chiral centers and exhibit optical activity, which could also be true for the compound .

Scientific Research Applications

Developing Fluorescent and Luminescent Materials

Research has explored the development of fluorescent and luminescent materials using benzimidazole derivatives as ligands. For example, tridentate ligands derived from benzimidazole have been synthesized and investigated for their potential in fluorescence applications through coordination with rhenium tricarbonyl core complexes (Wei et al., 2006). These complexes exhibit unique luminescence properties, making them of interest for applications in imaging and sensing.

Antimicrobial Agents

A series of novel isoxazolyl benzoimidazolyl benzamides, acrylamides, and propionamides have been synthesized and evaluated for their antimicrobial activities. Some of these compounds showed superior in vitro activities compared to standard drugs, indicating their potential as antimicrobial agents (Rajanarendar et al., 2008).

Novel Organic Syntheses

Benzimidazole-based compounds have served as key intermediates in organic synthesis, enabling the creation of complex molecular architectures. For instance, novel benzimidazole-fused 1,4-diazepine-5-ones were obtained via a one-pot reaction, demonstrating the versatility of these compounds in synthetic chemistry (Ghandi et al., 2011).

Co-crystallization Studies

Co-crystallization studies of benzimidazole derivatives with carboxylic acids have been conducted to understand molecular interactions and design new materials. These studies have implications for designing pharmaceuticals and materials with tailored properties (Zhai et al., 2017).

Ligand Design for Metal Complexes

The design and synthesis of new ligands incorporating benzimidazole units have led to the creation of novel metal complexes with potential applications in catalysis and materials science. For example, a new tripod ligand, 3,3-bis(1-methylimidazol-2-yl)propionic acid, has been developed for use in manganese and rhenium carbonyl complexes (Peters et al., 2005).

properties

IUPAC Name

2-methyl-3-(2-propan-2-ylbenzimidazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-9(2)13-15-11-6-4-5-7-12(11)16(13)8-10(3)14(17)18/h4-7,9-10H,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXGGGMURXCUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1CC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389903
Record name BAS 04376999
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Isopropyl-benzoimidazol-1-yl)-2-methyl-propionic acid

CAS RN

435342-08-8
Record name BAS 04376999
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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